molecular formula C34H35N3O6S B12076219 S4-(2-Cyanoethyl)-5'-O-(dimethoxytrityl)-4-thiothymidine

S4-(2-Cyanoethyl)-5'-O-(dimethoxytrityl)-4-thiothymidine

Cat. No.: B12076219
M. Wt: 613.7 g/mol
InChI Key: UJTJUWSYOFPVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxy position and a cyanoethyl group at the 4-thio position of thymidine. These modifications make it a valuable tool in the field of nucleic acid chemistry, particularly for the synthesis of DNA and RNA analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine typically involves the protection of the 5’-hydroxy group of thymidine with a dimethoxytrityl (DMT) groupThe reaction conditions often include the use of mild acids for the removal of the DMT group and specific reagents for the cyanoethylation process .

Industrial Production Methods

Industrial production of this compound involves automated solid-phase synthesis techniques. These methods allow for the efficient and scalable production of oligonucleotides with high purity and yield. The use of controlled-pore glass (CPG) or polystyrene resins as solid supports is common in these processes .

Chemical Reactions Analysis

Types of Reactions

S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine involves its incorporation into oligonucleotides, where it can influence the stability and function of the resulting nucleic acid. The DMT group protects the 5’-hydroxy group during synthesis, preventing unwanted side reactions. The cyanoethyl group can be used to introduce additional functional groups or modifications, enhancing the properties of the oligonucleotide .

Comparison with Similar Compounds

Similar Compounds

  • S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiouridine
  • S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiocytidine
  • S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thioguanosine

Uniqueness

S4-(2-Cyanoethyl)-5’-O-(dimethoxytrityl)-4-thiothymidine is unique due to its specific modifications, which provide distinct advantages in oligonucleotide synthesis. The DMT group offers protection during synthesis, while the cyanoethyl group allows for further functionalization. These features make it particularly useful for creating stable and functional nucleic acid analogs .

Properties

Molecular Formula

C34H35N3O6S

Molecular Weight

613.7 g/mol

IUPAC Name

3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile

InChI

InChI=1S/C34H35N3O6S/c1-23-21-37(33(39)36-32(23)44-19-7-18-35)31-20-29(38)30(43-31)22-42-34(24-8-5-4-6-9-24,25-10-14-27(40-2)15-11-25)26-12-16-28(41-3)17-13-26/h4-6,8-17,21,29-31,38H,7,19-20,22H2,1-3H3

InChI Key

UJTJUWSYOFPVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1SCCC#N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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